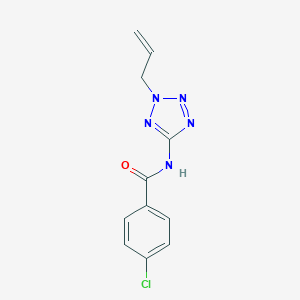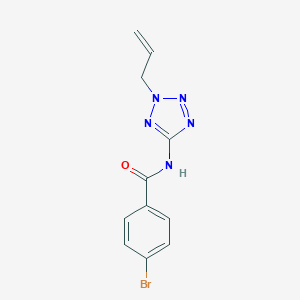
N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide, also known as ATCA, is a synthetic compound that has attracted significant attention in the scientific community due to its potential applications in various fields. ATCA is a tetrazole-based compound that has been synthesized through various methods and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide is not fully understood. However, it has been reported that N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide can inhibit the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs). Inhibition of COX-2 can lead to a decrease in the production of prostaglandins, which are mediators of inflammation. Inhibition of HDACs can lead to an increase in the acetylation of histones, which can result in changes in gene expression.
Biochemical and Physiological Effects
N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide can inhibit the proliferation of various cancer cell lines, including breast cancer, colon cancer, and lung cancer. N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide has also been reported to exhibit anti-inflammatory activity by inhibiting the production of prostaglandins and other inflammatory mediators. In addition, N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide has been reported to exhibit anti-viral activity against various viruses, including herpes simplex virus type 1 (HSV-1) and human immunodeficiency virus type 1 (HIV-1).
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide has several advantages for lab experiments, including its high purity, stability, and availability. N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide can be synthesized through various methods, and its purity can be determined through various analytical techniques. However, N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide also has some limitations for lab experiments, including its potential toxicity and limited solubility in aqueous solutions. Therefore, caution should be taken when handling N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide, and appropriate safety measures should be implemented.
Orientations Futures
There are several future directions for the research and development of N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide. Firstly, the mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide should be further elucidated to understand its mode of action. Secondly, the potential applications of N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide in various diseases should be explored further to develop novel drugs with improved efficacy and safety. Thirdly, the pharmacokinetics and pharmacodynamics of N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide should be studied to optimize its dosing regimen. Finally, the toxicity and safety of N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide should be evaluated in preclinical and clinical studies to ensure its safety for human use.
Conclusion
In conclusion, N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide, also known as N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide, is a synthetic compound that has shown promising results in scientific research. N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide can be synthesized through various methods and has potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide has been reported to possess anti-inflammatory, anti-tumor, and anti-viral activities. However, further research is needed to fully understand the mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide and its potential applications in various diseases.
Méthodes De Synthèse
N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide can be synthesized through various methods, including the reaction of 2-allyl-2H-tetrazole-5-carboxylic acid with 4-chlorobenzoyl chloride in the presence of a base. Another method involves the reaction of 4-chlorobenzoyl chloride with 2-allyl-2H-tetrazole-5-amine in the presence of a base. The purity of the synthesized compound can be determined through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS).
Applications De Recherche Scientifique
N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide has shown potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide has been reported to possess anti-inflammatory, anti-tumor, and anti-viral activities. In medicinal chemistry, N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide has been used as a lead compound for the development of novel drugs for the treatment of various diseases, including cancer and viral infections. In biochemistry, N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide has been used as a tool to study the mechanism of action of various enzymes and proteins. In pharmacology, N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide has been used to study the pharmacokinetics and pharmacodynamics of various drugs.
Propriétés
Nom du produit |
N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide |
|---|---|
Formule moléculaire |
C11H10ClN5O |
Poids moléculaire |
263.68 g/mol |
Nom IUPAC |
4-chloro-N-(2-prop-2-enyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C11H10ClN5O/c1-2-7-17-15-11(14-16-17)13-10(18)8-3-5-9(12)6-4-8/h2-6H,1,7H2,(H,13,15,18) |
Clé InChI |
FAISVYSFPFYHGF-UHFFFAOYSA-N |
SMILES |
C=CCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)Cl |
SMILES canonique |
C=CCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,4-dimethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B234972.png)











